molecular formula C18H21FN2O3S B14951206 1-[(3-Fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine

1-[(3-Fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine

Cat. No.: B14951206
M. Wt: 364.4 g/mol
InChI Key: JLVJOHGDXBCAKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-FLUOROBENZENESULFONYL)-4-[(2-METHOXYPHENYL)METHYL]PIPERAZINE is a complex organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of a fluorobenzenesulfonyl group and a methoxyphenylmethyl group attached to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-FLUOROBENZENESULFONYL)-4-[(2-METHOXYPHENYL)METHYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the use of a palladium-catalyzed cyclization reaction, which provides a modular approach to synthesizing highly substituted piperazines . The reaction conditions often include the use of palladium catalysts, such as Pd(DMSO)2(TFA)2, under aerobic oxidative cyclization of alkenes .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of visible-light-promoted decarboxylative annulation protocols has also been explored for the efficient synthesis of arylpiperazines under mild conditions .

Chemical Reactions Analysis

Types of Reactions

1-(3-FLUOROBENZENESULFONYL)-4-[(2-METHOXYPHENYL)METHYL]PIPERAZINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines.

Scientific Research Applications

1-(3-FLUOROBENZENESULFONYL)-4-[(2-METHOXYPHENYL)METHYL]PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-FLUOROBENZENESULFONYL)-4-[(2-METHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways related to its therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-CHLOROBENZENESULFONYL)-4-[(2-METHOXYPHENYL)METHYL]PIPERAZINE
  • 1-(3-BROMOBENZENESULFONYL)-4-[(2-METHOXYPHENYL)METHYL]PIPERAZINE
  • 1-(3-IODOBENZENESULFONYL)-4-[(2-METHOXYPHENYL)METHYL]PIPERAZINE

Uniqueness

1-(3-FLUOROBENZENESULFONYL)-4-[(2-METHOXYPHENYL)METHYL]PIPERAZINE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

Molecular Formula

C18H21FN2O3S

Molecular Weight

364.4 g/mol

IUPAC Name

1-(3-fluorophenyl)sulfonyl-4-[(2-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C18H21FN2O3S/c1-24-18-8-3-2-5-15(18)14-20-9-11-21(12-10-20)25(22,23)17-7-4-6-16(19)13-17/h2-8,13H,9-12,14H2,1H3

InChI Key

JLVJOHGDXBCAKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F

Origin of Product

United States

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